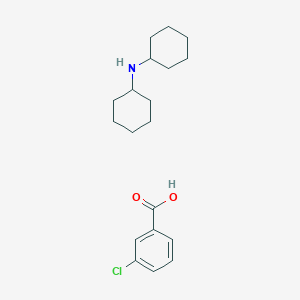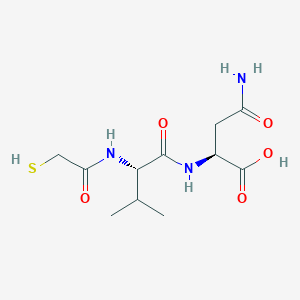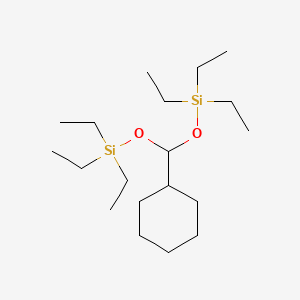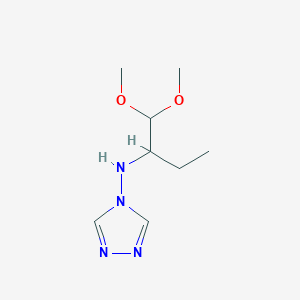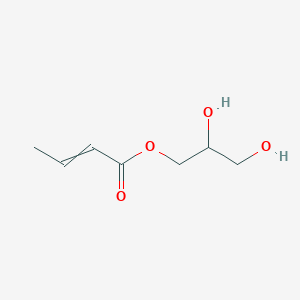![molecular formula C22H17N3 B14214166 6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine CAS No. 824935-70-8](/img/structure/B14214166.png)
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine is a complex organic compound that belongs to the class of indoloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole ring fused with a quinoline ring, with a methyl group at the 6th position and a phenylamine group at the 11th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine typically involves a multi-step process. One common method is the annulation reaction of indoles with 2-vinylanilines in the presence of iodine. This reaction proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot, forming the desired indoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives
Applications De Recherche Scientifique
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit virus-induced cytopathic effects and reduce viral progeny yields . The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Methyl-6H-indolo[2,3-B]quinoline: Similar structure but lacks the phenylamine group at the 11th position.
6-Methyl-6H-indolo[2,3-B]quinoxaline: Similar structure but with a quinoxaline ring instead of a quinoline ring.
Neocryptolepines: A class of compounds with similar indoloquinoline structures but different substituents.
Uniqueness
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the phenylamine group at the 11th position enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Propriétés
Numéro CAS |
824935-70-8 |
|---|---|
Formule moléculaire |
C22H17N3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
6-methyl-N-phenylindolo[2,3-b]quinolin-11-amine |
InChI |
InChI=1S/C22H17N3/c1-25-19-14-8-6-12-17(19)20-21(23-15-9-3-2-4-10-15)16-11-5-7-13-18(16)24-22(20)25/h2-14H,1H3,(H,23,24) |
Clé InChI |
PPEMCIOSQLXPRB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(C4=CC=CC=C4N=C31)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)


![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)
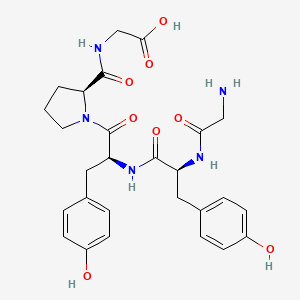
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)

